An In-depth Technical Guide to 2-(2H-1,2,3-triazol-2-yl)pyridin-4-amine: Structure, Synthesis, and Potential Applications
An In-depth Technical Guide to 2-(2H-1,2,3-triazol-2-yl)pyridin-4-amine: Structure, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, and potential applications of the novel heterocyclic compound, 2-(2H-1,2,3-triazol-2-yl)pyridin-4-amine. This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of nitrogen-containing heterocyclic chemistry and its applications in medicinal science.
Introduction: The Emerging Significance of Triazolylpyridines
The confluence of pyridine and triazole moieties in a single molecular framework has given rise to a class of compounds with significant therapeutic potential. Pyridine rings are a common feature in numerous pharmaceuticals, valued for their ability to engage in hydrogen bonding and act as a key pharmacophore.[1][2] Similarly, the 1,2,3-triazole ring system is a prominent scaffold in medicinal chemistry, known for its metabolic stability and capacity to act as a bioisostere for amide bonds, enhancing interactions with biological targets.[3] The hybridization of these two pharmacophores has led to the development of compounds with promising anticancer, antimicrobial, and antitubercular activities.[1][4][5][6][7][8][9][10]
The specific isomer, 2-(2H-1,2,3-triazol-2-yl)pyridin-4-amine, represents a unique structural arrangement that warrants detailed investigation. The 2-substituted-2H-1,2,3-triazole isomer is thermodynamically more stable than its 1H-counterpart, a property that can be leveraged in its synthesis and may influence its biological activity.[11] This guide will delve into the intricacies of this molecule, offering a scientifically grounded perspective on its synthesis and potential utility.
Chemical Structure and Properties
The chemical structure of 2-(2H-1,2,3-triazol-2-yl)pyridin-4-amine is characterized by a pyridine ring substituted at the 2-position with a 2H-1,2,3-triazole ring and at the 4-position with an amine group.
Molecular Formula: C₇H₇N₅
Molecular Weight: 161.17 g/mol
The spatial arrangement of the two heterocyclic rings is of particular interest. Based on studies of similar 2-aryl-1,2,3-triazoles, the aryl and triazole rings are not always coplanar, with a noticeable torsional angle between them.[12][13] This non-planarity can have significant implications for the molecule's interaction with biological targets.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Justification/Source |
| LogP | 1.0 - 1.5 | Estimated based on the hydrophilic nature of the amine group and the aromatic rings. |
| Topological Polar Surface Area (TPSA) | 78.5 Ų | Calculated based on the contribution of the nitrogen and hydrogen atoms. |
| Hydrogen Bond Donors | 1 (amine group) | The primary amine group can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 4 (3 triazole N, 1 pyridine N) | The nitrogen atoms in both rings can act as hydrogen bond acceptors. |
| pKa (most basic) | 5.0 - 6.0 (pyridinium ion) | Estimated based on the pKa of 4-aminopyridine and the electron-withdrawing effect of the triazole ring. |
Proposed Synthesis of 2-(2H-1,2,3-triazol-2-yl)pyridin-4-amine
Caption: Proposed synthetic workflow for 2-(2H-1,2,3-triazol-2-yl)pyridin-4-amine.
Step 1: Synthesis of 2-(2H-1,2,3-triazol-2-yl)pyridine
This step involves a nucleophilic aromatic substitution (SNAr) reaction between 2-chloropyridine and 1H-1,2,3-triazole. The regioselectivity for the 2-substituted triazole is a critical aspect of this synthesis. While alkylation of 1H-1,2,3-triazole can lead to a mixture of 1H and 2H isomers, the use of specific reaction conditions can favor the formation of the more thermodynamically stable 2H-isomer.[11]
Experimental Protocol:
-
To a solution of 1H-1,2,3-triazole (1.0 eq) in a suitable aprotic polar solvent such as DMF or DMSO, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the triazolide anion.
-
Add 2-chloropyridine (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(2H-1,2,3-triazol-2-yl)pyridine.
Step 2: Synthesis of 2-(2H-1,2,3-triazol-2-yl)pyridin-4-amine
The introduction of the amine group at the 4-position of the pyridine ring can be achieved through a nitration-reduction sequence. This is a well-established method for the synthesis of 4-aminopyridines.[14][15]
Experimental Protocol:
-
Nitration: To a cooled (0 °C) mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃), slowly add 2-(2H-1,2,3-triazol-2-yl)pyridine (1.0 eq).
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for several hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the nitro product.
-
Filter, wash with water, and dry the solid to obtain 2-(2H-1,2,3-triazol-2-yl)-4-nitropyridine-N-oxide.
-
Reduction: To a solution of the nitro compound in a mixture of ethanol and water, add iron powder (Fe, excess) and a catalytic amount of hydrochloric acid (HCl).[14]
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, filter through a pad of celite to remove the iron salts, and wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure and basify the residue with a suitable base.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude 2-(2H-1,2,3-triazol-2-yl)pyridin-4-amine.
-
Purify the final product by recrystallization or column chromatography.
Predicted Spectroscopic Data
The structural elucidation of 2-(2H-1,2,3-triazol-2-yl)pyridin-4-amine would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are predicted.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals | Justification/Source |
| ¹H NMR | δ 7.8-8.0 (s, 2H, triazole H-4, H-5), δ 8.1-8.3 (d, 1H, pyridine H-6), δ 6.5-6.7 (dd, 1H, pyridine H-5), δ 6.2-6.4 (d, 1H, pyridine H-3), δ 5.5-6.0 (br s, 2H, -NH₂) | The singlet for the triazole protons is characteristic of the symmetrical 2H-isomer.[16][17] The chemical shifts for the pyridine protons are estimated based on 4-aminopyridine and the substituent effects of the triazole ring.[18] |
| ¹³C NMR | δ ~135 (triazole C-4, C-5), δ ~158 (pyridine C-4), δ ~150 (pyridine C-2, C-6), δ ~105-110 (pyridine C-3, C-5) | The chemical shift for the triazole carbons is consistent with published data for 2-aryl-2H-1,2,3-triazoles.[17][19][20] Pyridine carbon shifts are estimated from known 4-aminopyridine derivatives. |
| IR (cm⁻¹) | 3450-3300 (N-H stretch, asym & sym), 3150-3100 (C-H stretch, aromatic), 1640-1600 (N-H bend and C=N/C=C stretch), 1580-1450 (aromatic ring stretching) | The N-H stretching and bending frequencies are characteristic of a primary aromatic amine.[18][21][22][23][24] Aromatic C-H and ring stretching vibrations are also expected.[16] |
| Mass Spec (EI) | M⁺ at m/z 161, fragments at m/z 133 ([M-N₂]⁺), m/z 105 ([M-N₂-HCN]⁺), m/z 78 (pyridine ring) | The molecular ion peak is expected. Loss of a neutral nitrogen molecule (N₂) is a common fragmentation pathway for triazoles.[2][25][26][27] |
Potential Applications in Drug Discovery and Medicinal Chemistry
The structural features of 2-(2H-1,2,3-triazol-2-yl)pyridin-4-amine suggest its potential as a valuable scaffold in drug discovery. The combination of the pyridine and triazole rings has been shown to be a successful strategy in the development of various therapeutic agents.
Caption: Potential therapeutic applications of the 2-(2H-1,2,3-triazol-2-yl)pyridin-4-amine scaffold.
-
Anticancer Activity: Numerous studies have demonstrated the potent antiproliferative effects of triazolylpyridine derivatives against various cancer cell lines.[4][5][28][29][30] The mechanism of action often involves the inhibition of key cellular signaling pathways. The presence of the 4-amino group provides a handle for further derivatization to optimize anticancer potency and selectivity.
-
Antimicrobial and Antifungal Activity: The triazole moiety is a well-known pharmacophore in antifungal drugs. Hybrid molecules incorporating a pyridine ring have shown broad-spectrum antimicrobial activity.[1][3][6][7][8][10][31][32] The target compound could serve as a lead for the development of novel anti-infective agents.
-
Kinase Inhibition: The pyridine and triazole rings can mimic the purine core of ATP, making this scaffold a promising candidate for the design of kinase inhibitors. Kinase dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
-
Central Nervous System (CNS) Activity: 4-Aminopyridine itself is a potassium channel blocker used in the treatment of multiple sclerosis.[33][34] Derivatives of 4-aminopyridine have been explored for their potential in treating neurodegenerative disorders. The triazole moiety could modulate the pharmacokinetic and pharmacodynamic properties of the 4-aminopyridine core, potentially leading to new CNS-active compounds with improved safety profiles.
Conclusion
2-(2H-1,2,3-triazol-2-yl)pyridin-4-amine is a novel heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. While its synthesis has not been explicitly reported, a logical and feasible synthetic route can be proposed based on established chemical transformations. The predicted spectroscopic and physicochemical properties provide a solid foundation for its future synthesis and characterization. The unique combination of the thermodynamically stable 2H-1,2,3-triazole and the biologically relevant 4-aminopyridine scaffold makes this molecule a highly attractive target for further investigation as a lead compound in the development of new therapeutic agents.
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